molecular formula C58H92O25 B10780650 yemuoside YM

yemuoside YM

Cat. No.: B10780650
M. Wt: 1189.3 g/mol
InChI Key: UPROOJBJZLZCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yemuoside YM is a nortriterpenoid saponin isolated from the plant Stauntonia chinensis. This compound is part of a larger family of saponins known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and anti-diabetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yemuoside YM is typically extracted from the plant Stauntonia chinensis. The extraction process involves the use of solvents such as methanol or ethanol to isolate the saponins from the plant material. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stauntonia chinensis. The plant material is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes to isolate this compound in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Yemuoside YM undergoes various chemical reactions, including hydrolysis, glycosylation, and esterification. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which are studied for their enhanced or altered biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROOJBJZLZCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H92O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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